![molecular formula C8H5BrO3 B3053764 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 56008-63-0](/img/structure/B3053764.png)
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde
Overview
Description
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the CAS Number: 56008-63-0 . It has a molecular weight of 229.03 and its IUPAC name is 4-bromobenzo[d][1,3]dioxole-5-carbaldehyde .
Synthesis Analysis
The synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), a derivative of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde, was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The InChI code for 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is 1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 . The linear formula for this compound is C8H5BrO3 .Scientific Research Applications
Synthesis and Structural Analysis
- Azoles Synthesis : 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde plays a role in the synthesis of azoles, contributing to the study of transmetallations and cyclization processes in chemical synthesis (Iddon et al., 1995).
- Crystal Structure Formation : This compound is involved in the formation of crystal structures, as demonstrated in the synthesis of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (Arderne et al., 2021).
Chemical Tautomerism and Luminescence Studies
- Tautomeric Equilibrium : It is used in studies of tautomeric equilibrium, such as in the case of dibenzo(benzo)-18-crown-6-containing N-arylimines, which exhibit benzoid-quinoid tautomerism (Dubonosov et al., 2009).
- Luminescence Properties : The compound's derivatives are investigated for spectral luminescence properties, highlighting its potential in the development of chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009).
Novel Synthetic Routes and Antioxidant Studies
- Development of Heterocyclic Compounds : It aids in the development of novel heterocyclic compounds like benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, which have shown significant antioxidant properties (Nikhila et al., 2020).
- Synthesis of Triazoles : The compound is pivotal in synthesizing new 1,2,4-triazoles, crucial in the field of antimicrobial research (Bayrak et al., 2009).
Pharmaceutical Applications
- Pharmaceutical Research : Its derivatives are explored for their potential in pharmaceutical applications, particularly in the synthesis of compounds with antimicrobial activities (Umesha & Basavaraju, 2014).
properties
IUPAC Name |
4-bromo-1,3-benzodioxole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZVVIMRXNRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469260 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | |
CAS RN |
56008-63-0 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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